Ethyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate
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Overview
Description
Ethyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate is a chemical compound with the molecular formula C8H14FNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom at the 4-position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetate and 4-fluoropyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the ethyl acetate, followed by nucleophilic substitution with 4-fluoropyrrolidine.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate can be compared with other similar compounds such as:
Ethyl 2-pyrrolidineacetate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Ethyl 2-[(2R,4S)-4-chloropyrrolidin-2-yl]acetate:
This compound stands out due to the presence of the fluorine atom, which imparts unique properties such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-2-12-8(11)4-7-3-6(9)5-10-7/h6-7,10H,2-5H2,1H3/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRTVJBNDGFMON-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(CN1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1C[C@@H](CN1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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